1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one
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Overview
Description
1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and naphthoimidazole moieties in this compound contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . This is followed by cyclization reactions to form the spiro compound. The reaction conditions often require the use of strong acids like methanesulfonic acid and solvents such as methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful in various applications.
Scientific Research Applications
1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to modulation of cellular processes. The compound may inhibit or activate specific enzymes, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
Azepinoindole: A tricyclic indole derivative with unique chemical properties.
Uniqueness
1-Acetyl-1’,3’-dihydrospiro[indole-3,2’-naphtho[2,3-d]imidazol]-2(1h)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
21943-59-9 |
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Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1'-acetylspiro[1,3-dihydrobenzo[f]benzimidazole-2,3'-indole]-2'-one |
InChI |
InChI=1S/C20H15N3O2/c1-12(24)23-18-9-5-4-8-15(18)20(19(23)25)21-16-10-13-6-2-3-7-14(13)11-17(16)22-20/h2-11,21-22H,1H3 |
InChI Key |
YLLDKURBCRYTLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3(C1=O)NC4=CC5=CC=CC=C5C=C4N3 |
Origin of Product |
United States |
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